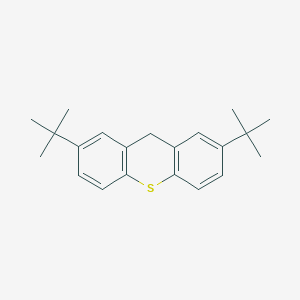

2,7-DI-Tert-butyl-9H-thioxanthene

Description

Structure

3D Structure

Properties

CAS No. |

93962-27-7 |

|---|---|

Molecular Formula |

C21H26S |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

2,7-ditert-butyl-9H-thioxanthene |

InChI |

InChI=1S/C21H26S/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)22-18/h7-10,12-13H,11H2,1-6H3 |

InChI Key |

IKAQHRJTSKSXJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC3=C(C2)C=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,7 Di Tert Butyl 9h Thioxanthene and Its Derivatives

Established Synthetic Routes to the 9H-Thioxanthene Core

The synthesis of the fundamental 9H-thioxanthene structure can be achieved through several established methods, typically involving the formation of the central sulfur-containing ring.

One common approach involves the reduction of the corresponding ketone, thioxanthen-9-one (B50317). A classical method uses a combination of lithium aluminium hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃) in a solvent like tetrahydrofuran (B95107) (THF) to reduce the carbonyl group to a methylene (B1212753) group, yielding 9H-thioxanthene in high yield. chemicalbook.com

A more recent and chemoselective method is the reductive cyclization of 2-(arylthio)benzaldehydes. researchgate.net This reaction, catalyzed by indium(III) triflate, proceeds under elevated temperatures and demonstrates good functional group compatibility, providing a direct route to the unsubstituted 9H-thioxanthene core from readily prepared starting materials. researchgate.net

Furthermore, modern palladium-catalyzed reactions have been adapted to construct the core itself. An intramolecular Mizoroki-Heck reaction of specific diaryl thioethers offers a novel three-step protocol to access the thioxanthene (B1196266) skeleton. researchgate.net

| Method | Precursor | Key Reagents | Typical Yield | Reference |

| Ketone Reduction | Thioxanthen-9-one | LiAlH₄, AlCl₃ | ~95% | chemicalbook.com |

| Reductive Cyclization | 2-(arylthio)benzaldehyde | In(OTf)₃ | Good | researchgate.net |

| Intramolecular Heck Reaction | Diaryl Thioether | Palladium Catalyst | - | researchgate.net |

Strategies for Regioselective Di-tert-butyl Functionalization

The introduction of two tert-butyl groups specifically at the 2 and 7 positions of the 9H-thioxanthene core is typically accomplished through an electrophilic substitution reaction, most commonly the Friedel–Crafts alkylation. This regioselectivity is directed by the activating nature of the sulfur atom and the steric hindrance of the existing ring structure.

In a representative procedure, the parent thioxanthene or a pre-functionalized derivative is treated with a tert-butylating agent, such as 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). nih.gov The reaction is carefully controlled to favor disubstitution at the electronically favorable and sterically accessible C2 and C7 positions. The presence of bulky substituents, like the tert-butyl groups, has a profound directing effect on subsequent electrophilic attacks, often guiding them to other available positions on the aromatic rings. beilstein-journals.org

A documented example involves the Friedel-Crafts alkylation of 9,9-dimethylthioxanthene with 2-chloro-2-methylpropane and aluminum trichloride to produce 2,7-di-tert-butyl-9,9-dimethylthioxanthene, which can then be further functionalized. nih.gov

Derivatization Reactions and Functional Group Interconversions on the Thioxanthene Framework

The 2,7-di-tert-butyl-9H-thioxanthene framework serves as a versatile platform for further chemical modification. To enable a broader range of transformations, the scaffold is often first halogenated. For instance, bromination of 2,7-di-tert-butyl-9,9-dimethylthioxanthene with bromine in acetic acid and dichloromethane (B109758) yields 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylthioxanthene. nih.govnih.gov Such halogenated derivatives are key precursors for powerful palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures under relatively mild conditions. researchgate.netrsc.orgresearchgate.net

The Buchwald–Hartwig amination is a premier method for constructing aryl C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgrug.nl This reaction is highly versatile and can be applied to halogenated 2,7-di-tert-butyl-9H-thioxanthene derivatives to introduce a wide variety of nitrogen-containing functional groups.

The reaction typically employs a palladium precatalyst, such as palladium(II) acetate (B1210297), in combination with a sterically hindered phosphine (B1218219) ligand like XPhos or DtBPF. rug.nl A strong base, commonly sodium tert-butoxide or potassium carbonate, is required to facilitate the catalytic cycle. wikipedia.orgresearchgate.netasianpubs.org The choice of solvent, ligand, and base is crucial and often depends on the specific amine and aryl halide being coupled. rug.nlnih.gov This methodology allows for the coupling of the thioxanthene core with primary and secondary amines, anilines, and various heterocyclic amines. researchgate.netasianpubs.org

| Substrate | Amine | Catalyst/Ligand | Base | Product | Reference |

| Bromo-thioxanthene | Primary Alkylamine | Pd(OAc)₂ / XPhos | NaOtBu | N-alkylamino-thioxanthene | wikipedia.orgrug.nl |

| Bromo-thioxanthene | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | K₂CO₃ | N-phenylamino-thioxanthene | researchgate.netnih.gov |

| Bromo-thioxanthene | Morpholine | Pd₂(dba)₃ / DtBPF | Cs₂CO₃ | Morpholinyl-thioxanthene | wikipedia.orgrug.nl |

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org

For a halogenated 2,7-di-tert-butyl-9H-thioxanthene, this reaction provides a direct route to introduce alkynyl substituents, which are valuable handles for further synthesis or for creating conjugated materials. The reaction is generally carried out under mild conditions, often at room temperature, using an amine base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org The versatility of the Sonogashira coupling allows for the introduction of a wide array of terminal alkynes, including those bearing silyl (B83357) protecting groups or other functional moieties. wikipedia.orglibretexts.org Its application has been demonstrated on various heterocyclic systems, underscoring its utility for modifying the thioxanthene scaffold. nih.gov

| Substrate | Alkyne | Catalyst System | Base | Product | Reference |

| Bromo-thioxanthene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Phenylalkynyl-thioxanthene | wikipedia.orglibretexts.org |

| Bromo-thioxanthene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | (Trimethylsilyl)alkynyl-thioxanthene | wikipedia.org |

| Bromo-thioxanthene | 1-Heptyne | Pd(OAc)₂ / Ligand | K₂CO₃ | Heptynyl-thioxanthene | wikipedia.orgnih.gov |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org It provides a powerful means to append vinyl groups to the 2,7-di-tert-butyl-9H-thioxanthene core.

The reaction typically results in the formation of the trans-substituted alkene due to steric considerations during the migratory insertion step of the mechanism. youtube.com A variety of alkenes, such as styrenes, acrylates, and acrylonitriles, can be successfully coupled. The reaction requires a base, often potassium acetate or triethylamine, to regenerate the active Pd(0) catalyst. wikipedia.org Notably, the Heck reaction can also be performed intramolecularly, providing an elegant strategy for the synthesis of complex, ring-fused polycyclic systems. researchgate.netyoutube.comlibretexts.org

| Substrate | Alkene | Catalyst/Ligand | Base | Product | Reference |

| Bromo-thioxanthene | Styrene | Pd(OAc)₂ | KOAc | Stilbenyl-thioxanthene | wikipedia.org |

| Bromo-thioxanthene | Methyl Acrylate | PdCl₂ / PPh₃ | Et₃N | Thioxanthene-methyl-acrylate | wikipedia.orgyoutube.com |

| Bromo-thioxanthene | Acrylonitrile | Pd(OAc)₂ | Na₂CO₃ | Thioxanthene-cinnamonitrile | organic-chemistry.org |

Introduction of Other Substituents for Structural and Electronic Tuning

The 2,7-di-tert-butyl-9H-thioxanthene scaffold, with its bulky tert-butyl groups, provides a stable and soluble platform for further functionalization. The introduction of additional substituents onto this framework is a key strategy for fine-tuning the structural and electronic properties of the resulting molecules, tailoring them for specific applications, such as in the development of specialized ligands for catalysis.

A primary route for introducing new functionalities is through the electrophilic substitution on the electron-rich aromatic rings. A notable example is the bromination of a 2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene precursor. This reaction typically involves treating the thioxanthene derivative with bromine in a suitable solvent system, such as a mixture of glacial acetic acid and dichloromethane, to yield the corresponding dibrominated product. chemwhat.comnih.gov This transformation is significant as the resulting bromo-substituted thioxanthene serves as a versatile intermediate for the introduction of other functional groups.

The reactivity of the carbon-bromine bonds in 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene allows for subsequent substitution reactions, most notably for the synthesis of phosphine ligands. These ligands are of great interest in coordination chemistry and homogeneous catalysis. The general approach involves a lithium-halogen exchange reaction, followed by quenching with an appropriate electrophile, such as a chlorophosphine.

The introduction of phosphine groups, such as diphenylphosphino, into the 4 and 5 positions of the thioxanthene backbone dramatically alters the electronic and steric profile of the molecule, creating a bidentate ligand with a specific bite angle and coordination properties. These properties are crucial for influencing the outcome of catalytic reactions. The general synthetic scheme for the introduction of bromo and subsequent phosphino (B1201336) substituents is outlined below.

Table 1: Synthetic Transformations of 2,7-DI-Tert-butyl-9H-thioxanthene Derivatives

| Precursor | Reagents and Conditions | Product | Purpose of Transformation |

| 2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene | Bromine (Br₂), glacial acetic acid, dichloromethane | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene | Introduction of reactive handles for further functionalization. |

| 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene | 1. sec-Butyllithium (s-BuLi), TMEDA 2. Chlorodiphenylphosphine (Ph₂PCl) | 4,5-Bis(diphenylphosphino)-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene (Thioxantphos derivative) | Creation of a bidentate phosphine ligand for catalysis. |

The structural and electronic tuning achieved through these substitutions is a powerful tool in molecular design. The introduction of bromine atoms, for example, withdraws electron density from the aromatic rings and provides sites for further reactions. The subsequent replacement of bromine with phosphine groups introduces bulky, electron-donating substituents that are capable of coordinating to metal centers, thereby forming catalysts with specific activities and selectivities.

Electronic and Optoelectronic Properties of 2,7 Di Tert Butyl 9h Thioxanthene Based Systems

Charge Transport Mechanisms in Thioxanthene (B1196266) Derivatives

The ability of a material to transport both holes and electrons is a critical attribute for its application in various electronic devices. Thioxanthene derivatives, particularly those functionalized with donor and acceptor moieties, have been investigated for their charge transport capabilities.

Bipolar Charge Transport Characteristics

Research into thioxanthone derivatives, which share a core structure with 2,7-di-tert-butyl-9H-thioxanthene, has demonstrated the potential for bipolar charge transport. nih.gov This characteristic, where both positive (holes) and negative (electrons) charge carriers can move through the material, is highly desirable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov Specifically, thioxanthone derivatives that incorporate moieties with weak electron-donating strengths, such as 3,6-di-tert-butylcarbazole (B1356187) or 2,7-di-tert-butyl-9,9-dimethylacridane, have exhibited bipolar charge transport. nih.gov In these systems, the thioxanthone unit acts as an acceptor, facilitating the transport of electrons, while the donor moieties enable hole transport. nih.gov The presence of bulky tert-butyl groups can influence the molecular packing in the solid state, which in turn affects the efficiency of charge transport.

Analysis of Hole and Electron Mobility

The efficiency of charge transport is quantified by the charge carrier mobility (μ), which is a measure of how quickly a charge carrier can move through a material under the influence of an electric field. For thioxanthone derivatives exhibiting bipolar characteristics, the hole and electron mobilities have been measured.

For instance, a thioxanthone derivative containing a 3,6-di-tert-butylcarbazole moiety showed relatively balanced bipolar charge transport with a hole mobility of 6.8 × 10⁻⁵ cm²/(V·s) and an electron mobility of 2.4 × 10⁻⁵ cm²/(V·s) at an electric field of 3.6 × 10⁵ V/cm. nih.gov Another derivative incorporating a 2,7-di-tert-butyl-9,9-dimethylacridane group also displayed bipolar transport, with a hole mobility of 3.1 × 10⁻⁵ cm²/(V·s) and a somewhat lower electron mobility of 4.6 × 10⁻⁶ cm²/(V·s) under the same conditions. nih.gov In contrast, derivatives with stronger electron-donating groups were found to be predominantly hole-transporting materials. nih.gov

| Donor Moiety | Hole Mobility (μh) [cm²/(V·s)] | Electron Mobility (μe) [cm²/(V·s)] | Reference |

|---|---|---|---|

| 3,6-di-tert-butylcarbazole | 6.8 × 10⁻⁵ | 2.4 × 10⁻⁵ | nih.gov |

| 2,7-di-tert-butyl-9,9-dimethylacridane | 3.1 × 10⁻⁵ | 4.6 × 10⁻⁶ | nih.gov |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals determine the ease of ionization and electron acceptance, respectively, and the energy gap between them (the HOMO-LUMO gap) is a key factor in the material's optical and electronic properties.

In thioxanthene-based systems, the HOMO and LUMO levels can be tuned by the introduction of different substituent groups. For a series of thioxanthone derivatives with various electron-donating moieties, the ionization potentials, which are related to the HOMO energy level, have been estimated to be in the range of 5.42 to 5.74 eV. nih.gov The electron affinities, corresponding to the LUMO energy level, were calculated to be between 2.39 and 3.10 eV for these compounds. nih.gov The specific values are dependent on the nature of the donor group attached to the thioxanthone core. nih.gov

| Donor Moiety | Ionization Potential (IP) [eV] | Electron Affinity (EA) [eV] | Reference |

|---|---|---|---|

| Phenoxazine (B87303) | 5.42 | 2.86 | nih.gov |

| 3,6-di-tert-butylcarbazole | 5.74 | 3.10 | nih.gov |

| 3,7-di-tert-butylphenothiazine | 5.43 | 2.39 | nih.gov |

| 2,7-di-tert-butyl-9,9-dimethylacridane | 5.55 | 2.77 | nih.gov |

Intermolecular and Intramolecular Charge Transfer Processes

In donor-acceptor systems based on thioxanthene, both intramolecular and intermolecular charge transfer processes can occur. Intramolecular charge transfer (ICT) involves the transfer of an electron from the donor part of the molecule to the acceptor part upon photoexcitation. This is often evidenced by the appearance of low-energy absorption bands that are sensitive to solvent polarity.

In studies of thioxanthone derivatives, the formation of charge transfer states from the donor moiety to the thioxanthone unit has been observed. nih.gov The efficiency of this ICT is dependent on the strength of the donor group. For instance, a derivative with a 3,7-di-tert-butylphenothiazine donor showed efficient charge transfer, while systems with 3,6-di-tert-butylcarbazole and 2,7-di-tert-butyl-9,9-dimethylacridane donors exhibited very weak absorption from their CT states. nih.gov This suggests that the degree of electronic communication between the donor and acceptor units can be modulated by the choice of substituent. Intermolecular charge transfer, which occurs between adjacent molecules, is also a crucial process, particularly in the solid state, as it underpins the charge transport in thin films. The molecular packing, influenced by substituents like tert-butyl groups, plays a significant role in mediating these intermolecular interactions.

Electronic Structure Modification by Substituents

The introduction of substituents onto the thioxanthene framework is a powerful strategy for tuning its electronic structure and, consequently, its optoelectronic properties. The tert-butyl groups at the 2 and 7 positions, in particular, serve several roles. Sterically, they can prevent close packing of the molecules, which can influence solid-state luminescence and charge mobility. Electronically, as alkyl groups, they are weakly electron-donating, which can subtly raise the energy levels of the frontier orbitals.

More significant modifications to the electronic structure are achieved by introducing stronger electron-donating or electron-withdrawing groups. As demonstrated with thioxanthone derivatives, attaching different donor moieties to the core structure directly impacts the ionization potential and electron affinity. nih.gov Stronger electron-donating groups lead to lower ionization potentials (a higher HOMO level), making it easier to remove an electron. nih.gov This modulation of the frontier orbital energies not only affects the charge transport properties, turning some derivatives into predominantly hole-transporting materials, but also influences the color and efficiency of electroluminescence in OLEDs. nih.gov For example, by varying the donor substituent on the thioxanthone core, emission colors ranging from blue and sky blue to green and yellow have been achieved. nih.gov

Photophysical Phenomena in 2,7 Di Tert Butyl 9h Thioxanthene Derivatives

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, a critical process for achieving high efficiency in Organic Light-Emitting Diodes (OLEDs). This process relies on the efficient up-conversion of non-emissive triplet states (T₁) to emissive singlet states (S₁) through reverse intersystem crossing (RISC), followed by fluorescence. Thioxanthene (B1196266) derivatives, particularly those modified into a donor-acceptor (D-A) architecture, have emerged as promising TADF materials. researchgate.net

In these systems, the thioxanthene moiety can act as a core component of the electron acceptor. For instance, 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (SB) has been utilized as an electron acceptor in TADF emitters. researchgate.net The spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in these D-A structures is crucial. This separation leads to a small energy gap between the S₁ and T₁ states (ΔEST), which is a prerequisite for efficient RISC. researchgate.net

Theoretical studies on novel TADF emitters designed with a 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor and a carbazole-based donor highlight the potential for achieving blue emission in OLEDs. researchgate.net Another example involves the copolymerization of 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (a thioxanthene derivative) to create solution-processable TADF conjugated polymers that exhibit red/orange emissions. rsc.org The efficiency of these materials is directly linked to the rate of RISC, which is heavily dependent on the small ΔEST value.

| Emitter System | Donor | Acceptor | Emission Color | Reference |

| DCz-DMTA | Dicarbazole (DCz) | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide (DMTA) | Blue (Theoretical) | researchgate.net |

| PCTXO Polymers | TPA-carbazole/fluorene | 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO) | Red/Orange | rsc.org |

This table presents examples of TADF systems incorporating thioxanthene-based acceptors.

Room Temperature Phosphorescence (RTP) Pathways

Room Temperature Phosphorescence (RTP) is the emission of light from a triplet excited state at ambient temperatures. This phenomenon is relatively rare in pure organic molecules due to the typically efficient non-radiative decay of the long-lived triplet state. However, specific structural features in thioxanthene and related sulfur-containing heterocyclic derivatives can promote RTP.

The presence of the sulfur atom in the thioxanthene core can enhance spin-orbit coupling (SOC) due to the heavy-atom effect, which facilitates the otherwise spin-forbidden intersystem crossing (ISC) from the singlet to the triplet manifold and the phosphorescent decay from the triplet state back to the ground state.

In related thianthrene (B1682798) derivatives, a mechanism of "folding-induced spin-orbit coupling enhancement" has been proposed to explain efficient RTP. frontiersin.orgresearchgate.net The non-planar, folded structure of the thianthrene core, similar to the bent thioxanthene scaffold, can lead to a more efficient mixing of singlet and triplet states. Studies on phenyl-substituted thianthrene derivatives have shown that they exhibit dual emission of fluorescence and RTP in an amorphous polymer matrix, with RTP efficiencies reaching as high as 22.73% for 2-phenylthianthrene. frontiersin.org Similar principles can be applied to the design of thioxanthene-based RTP emitters, where the rigid, bent core structure and the presence of the sulfur atom are key. Furthermore, substituent effects on the analogous 9,9-dimethylxanthene (B1361183) core have been shown to tune RTP lifetimes significantly, indicating that intermolecular interactions in the aggregated state play a crucial role. nih.gov

| Compound | Matrix | RTP Efficiency (Φp) | RTP Lifetime (τp) | Reference |

| 1-Phenylthianthrene (TA1P) | Amorphous Polymer | 8.44% | - | frontiersin.org |

| 2-Phenylthianthrene (TA2P) | Amorphous Polymer | 22.73% | - | frontiersin.org |

This table shows the RTP performance of thianthrene derivatives, which share structural similarities with thioxanthenes.

Singlet-Triplet Gap (ΔEST) Engineering and Its Impact on Emission Properties

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet gap (ΔEST), is a critical parameter that governs the emission properties of 2,7-di-tert-butyl-9H-thioxanthene derivatives. The magnitude of ΔEST dictates the viability of TADF and can influence RTP pathways.

For TADF, a very small ΔEST (typically < 0.2 eV) is essential to allow for efficient thermal population of the S₁ state from the T₁ state via RISC. tandfonline.com The primary strategy for minimizing ΔEST in thioxanthene-based systems is to create a donor-acceptor (D-A) structure. By spatially separating the HOMO (typically on the donor moiety) and the LUMO (typically on the acceptor moiety), the exchange energy component of the S₁-T₁ splitting is minimized. In such designs, the thioxanthene core is often functionalized to act as, or be part of, the acceptor unit. researchgate.net

For example, theoretical studies on emitters with a 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor showed that the ΔEST could be effectively tuned by modifying the donor component. researchgate.net Similarly, in green TADF emitters, strengthening the acceptor unit, a strategy applicable to thioxanthene derivatives, has been shown to decrease ΔEST to as low as 0.04 eV. tandfonline.com

Conversely, a larger ΔEST is generally favored for efficient phosphorescence, as it reduces the back-transfer from the triplet to the singlet state (i.e., suppresses the TADF channel), allowing the triplet excitons to decay radiatively as phosphorescence. Therefore, by chemically modifying the thioxanthene core and its substituents, one can engineer the ΔEST to favor either TADF or RTP, thereby controlling the dominant emission pathway.

| Design Strategy | Effect on HOMO/LUMO | Resulting ΔEST | Favored Emission | Reference |

| Donor-Acceptor Separation | Spatially separated HOMO and LUMO | Small | TADF | researchgate.net |

| Strong Acceptor Unit | Lowered LUMO energy | Small | TADF | tandfonline.com |

| Enhanced Spin-Orbit Coupling | - | Larger | RTP | frontiersin.org |

This table summarizes strategies for engineering the singlet-triplet gap and the resulting emission properties.

Photoresponsive Behavior and Photochromism in Thioxanthene-Derived Systems

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While extensive research on the specific photochromism of 2,7-di-tert-butyl-9H-thioxanthene is not widely reported, related sulfur-containing heterocyclic systems provide insights into potential photoresponsive behaviors.

Diarylethene derivatives containing oxidized thiophene (B33073) rings—a structural component of the thioxanthene scaffold—have been shown to exhibit photochromism. researchgate.net Upon photocyclization, these compounds can shift their absorption bands. Notably, some derivatives display "invisible photochromism," where the spectral change occurs entirely within the UV region, meaning no color change is visible to the naked eye. This property could be advantageous for applications where visible coloration is undesirable. researchgate.net The mechanism involves a light-induced cyclization/ring-opening reaction of the diarylethene core. Given that the thioxanthene structure contains thiophene-like rings, it is conceivable that appropriately designed derivatives could be engineered to display similar photochromic properties.

Two-Photon Absorption Properties and Mechanisms

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state that would normally be reached by a single photon of twice the energy (half the wavelength). This phenomenon is valuable for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy.

The 2PA properties of organic molecules are strongly linked to their electronic structure. Quadrupolar dyes, which possess a symmetric charge distribution (e.g., Donor-Acceptor-Donor or Acceptor-Donor-Acceptor), often exhibit large 2PA cross-sections. Thiophene-based quadrupolar dyes have been investigated for their 2PA properties. rsc.org A study combining experimental measurements and DFT calculations showed that the 2PA cross-section could be tuned by varying the strength of the acceptor units attached to the thiophene donor. rsc.org

Given that the 2,7-disubstituted thioxanthene framework can be considered a quadrupolar structure, its derivatives are potential candidates for 2PA materials. The sulfur heteroatom and the extended π-system contribute to the polarizability of the molecule, which is a key factor for efficient 2PA. Engineering the thioxanthene core with strong electron-donating or -withdrawing groups at the 2 and 7 positions could significantly enhance its 2PA cross-section.

Solid-State Luminescence Enhancement Mechanisms

Many organic luminophores suffer from aggregation-caused quenching (ACQ) in the solid state, where intermolecular interactions like π-π stacking create non-radiative decay pathways, reducing or eliminating emission. However, some molecules exhibit the opposite effect, known as aggregation-induced emission (AIE) or solid-state luminescence enhancement (SLE). rsc.org

The 2,7-di-tert-butyl-9H-thioxanthene scaffold is well-suited for promoting solid-state emission. The bulky tert-butyl groups at the 2 and 7 positions act as steric inhibitors, preventing the planar thioxanthene cores from getting close enough for significant π-π stacking. This structural feature is a common strategy for designing AIE-active molecules. By restricting intermolecular quenching pathways, the radiative decay channels (fluorescence and/or phosphorescence) can become dominant in the solid state.

A primary mechanism for AIE is the restriction of intramolecular motion (RIM). In solution, flexible parts of a molecule can undergo low-frequency vibrations and rotations, which provide efficient non-radiative decay channels. In the aggregated or solid state, these motions are physically hindered, which blocks these non-radiative pathways and forces the excited state to decay by emitting light. Research on other emitters has shown that tert-butyl substitution can effectively reduce fluorescence concentration quenching and suppress non-radiative decay in the solid state. rsc.org Therefore, the inherent structure of 2,7-di-tert-butyl-9H-thioxanthene derivatives makes them prime candidates for applications requiring bright solid-state luminescence.

Coordination Chemistry and Ligand Applications of 2,7 Di Tert Butyl 9h Thioxanthene Scaffolds

Design and Synthesis of Pincer Ligands Incorporating 2,7-DI-Tert-butyl-9H-thioxanthene (e.g., PSP-type Ligands)

The design of pincer ligands based on the 2,7-di-tert-butyl-9H-thioxanthene scaffold is centered on creating a thermally robust and sterically defined coordination environment for a metal center. The thioxanthene (B1196266) backbone provides a rigid platform, which, when functionalized with donor groups at the 4 and 5 positions, can form a tridentate ligand that binds to a metal in a meridional fashion. The tert-butyl groups at the 2 and 7 positions enhance the solubility and steric bulk of the resulting ligands and their metal complexes.

The synthesis of these pincer ligands often begins with the parent 2,7-di-tert-butyl-9H-thioxanthene, which can be prepared through established multi-step synthetic routes. A key intermediate in the synthesis of PSP-type pincer ligands is 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. nih.govnih.gov This dibrominated compound serves as a versatile precursor for the introduction of phosphine (B1218219) donor groups. nih.gov

The synthetic sequence to obtain the dibromo-thioxanthene derivative typically involves:

Friedel-Crafts alkylation of thioxanthene to introduce the tert-butyl groups at the 2 and 7 positions.

Alkylation at the C9 position to install two methyl groups, which prevents unwanted reactivity at this position.

Bromination at the 4 and 5 positions to yield the key 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene intermediate. nih.gov

Once the dibrominated scaffold is obtained, the phosphine donor arms are introduced via a lithium-halogen exchange followed by reaction with a suitable chlorophosphine, such as chlorodiisopropylphosphine (B1205602) or chlorodiphenylphosphine. This yields the desired PSP pincer ligand, for instance, 4,5-bis(diisopropylphosphino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene. researchgate.net

| Compound Name | Starting Material | Key Reagents | Purpose |

| 2,7-Di-tert-butyl-9,9-dimethylthioxanthene | Thioxanthone | AlMe₃, 2-chloro-2-methylpropane (B56623), AlCl₃ | Introduction of tert-butyl and methyl groups |

| 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene | 2,7-Di-tert-butyl-9,9-dimethylthioxanthene | Bromine, Acetic Acid, Dichloromethane (B109758) | Functionalization for pincer arm installation nih.gov |

| 4,5-Bis(diisopropylphosphino)-2,7-di-tert-butyl-9,9-dimethylthioxanthene | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene | n-BuLi, ClP(iPr)₂ | Installation of phosphine donor groups researchgate.net |

Synthesis and Characterization of Transition Metal Complexes with Thioxanthene-Based Ligands

The PSP pincer ligands derived from the 2,7-di-tert-butyl-9H-thioxanthene scaffold readily form complexes with a variety of transition metals, including those from Group 10 (Nickel, Palladium, Platinum) and Group 8 (Iron, Ruthenium). nih.govresearchgate.net The synthesis of these complexes typically involves the direct reaction of the pincer ligand with a suitable metal precursor. For example, palladium(II) and platinum(II) complexes can be prepared by reacting the ligand with precursors like [PdCl₂(COD)] or [PtCl₂(COD)] (COD = 1,5-cyclooctadiene). nih.gov

The resulting complexes are generally air- and moisture-stable solids. Their characterization is achieved through a combination of spectroscopic and analytical techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govtnstate.edu These studies confirm the meridional coordination of the PSP ligand and reveal any distortions from idealized geometries. tnstate.edu

Elemental Analysis: This technique is used to confirm the bulk purity of the synthesized complexes.

For instance, the reaction of a thioxanthene-based PSP ligand with one equivalent of a Pd(II) precursor leads to the formation of a κ³-P,S,P pincer complex. nih.gov

| Complex Type | Metal Precursor | Coordination Mode | Characterization Techniques |

| (PSP)PdCl | [PdCl₂(COD)] | κ³-P,S,P | ³¹P NMR, ¹H NMR, X-ray Crystallography, Elemental Analysis nih.gov |

| (PSP)PtCl | [PtCl₂(COD)] | κ³-P,S,P | ³¹P NMR, ¹H NMR, X-ray Crystallography, Elemental Analysis nih.gov |

| (iPrxanPSP)RuHCl(CO) | (iPrxanPSP) ligand and Ru precursor | κ³-P,S,P | ³¹P NMR, ¹H NMR, IR Spectroscopy, X-ray Crystallography researchgate.net |

Metal-Ligand Bonding Interactions and Complex Stability

The metal-ligand bonding in complexes featuring 2,7-di-tert-butyl-9H-thioxanthene-based pincer ligands is characterized by strong σ-donation from the phosphorus and sulfur donor atoms to the metal center. The inflexibility of the pincer ligand framework imposes a specific geometry on the metal center, which contributes significantly to the high thermal stability of these complexes. wikipedia.orglibretexts.org

Ambiphilic Ligand Chemistry and Its Consequences on Coordination

While the PSP ligands derived from 2,7-di-tert-butyl-9H-thioxanthene are primarily considered as classical σ-donors, the concept of ambiphilic ligand chemistry can be relevant in certain contexts. Ambiphilic ligands possess both Lewis acidic and Lewis basic functionalities, allowing for cooperative reactivity with a metal center. rsc.org

In the case of thioxanthene-based PSP ligands, the sulfur atom of the thioxanthene backbone, while a σ-donor, also possesses lone pairs of electrons that could potentially engage in further interactions. More direct applications of ambiphilic chemistry with this scaffold would involve the intentional incorporation of a Lewis acidic moiety, such as a borane, into the ligand framework. mcmaster.carsc.org

The inherent strain in the coordinated pincer ligand can also lead to unusual reactivity that mimics aspects of ambiphilicity. For example, the relief of ligand strain can be a driving force for reactions that alter the coordination mode of the ligand or promote the binding of additional metal centers. nih.gov With an excess of a Pd(II) precursor, some flexible PSP ligands can form binuclear complexes, a reaction not observed with the more rigid thioxanthene-based systems under similar conditions, highlighting how the backbone influences reactivity. nih.gov This demonstrates that the rigidity of the 2,7-di-tert-butyl-9H-thioxanthene scaffold has significant consequences for the coordination chemistry beyond simply providing a stable chelating framework.

Catalytic Applications of 2,7 Di Tert Butyl 9h Thioxanthene Derived Complexes

Dinitrogen (N₂) Reduction Catalysis

A key development in this area is the synthesis and application of a molybdenum complex featuring a thioether-diphosphine pincer ligand, specifically (PSP)MoCl₃, where PSP stands for 4,5-bis(diisopropylphosphino)-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene. nih.govresearchgate.net This complex has been successfully employed as a catalyst precursor for the reduction of dinitrogen to ammonia (B1221849). nih.govresearchgate.net

The (PSP)Mo system is isoelectronic to the well-studied (PNP)Mo catalysts but exhibits distinct electrochemical properties. Electrochemical studies have revealed that the (PSP)MoCl₃ complex is significantly easier to reduce than its (PNP)MoCl₃ counterpart, with a reduction potential that is approximately 0.4 eV less negative. nih.govresearchgate.net This difference in reduction potential highlights the electronic influence of the thioxanthene-based ligand on the metallic center.

The catalytic cycle commences with the reduction of the Mo(III) precursor in the presence of dinitrogen. This leads to the formation of a nitride complex, (PSP)Mo(N)(I), which is a crucial intermediate in the ammonia synthesis pathway. nih.govresearchgate.net The formation of this nitride suggests the transient existence of a dinitrogen-bridged species, [(PSP)Mo(I)]₂(N₂), which undergoes rapid cleavage of the strong N≡N triple bond. nih.govresearchgate.net

Table 1: Electrochemical Properties of Molybdenum Pincer Complexes

| Complex | Reduction Potential (V vs. Fc/Fc⁺) | Ligand Type |

| (PSP)MoCl₃ | Less negative by ~0.4 eV | Thioether-diphosphine |

| (PNP)MoCl₃ | More negative | Amine-diphosphine |

Data sourced from integrated experimental and computational studies. nih.govresearchgate.net

Mechanistic Investigations of Catalytic Cycles (e.g., for Ammonia Synthesis)

The catalytic cycle for ammonia synthesis using the (PSP)Mo complex has been a subject of in-depth mechanistic studies, combining both experimental and computational approaches to elucidate the intricate steps involved in the conversion of the nitride intermediate to ammonia. nih.govresearchgate.net

The conversion of the molybdenum nitride intermediate, (PSP)Mo(N)(I), to ammonia involves a series of proton and electron transfer steps. nih.govresearchgate.net A significant finding is that the formation of the first N-H bond, which is often a thermodynamically challenging step, is facilitated by the coordination of an anion, such as chloride, to the molybdenum center. nih.govresearchgate.net

Experimental and theoretical evidence indicates that the protonation of the nitride ligand is strongly promoted by this anionic coordination. nih.govresearchgate.net This leads to the formation of a Mo(IV) imide complex, a key step that circumvents the high energy barrier associated with the formation of a Mo(III) imide. nih.govresearchgate.net The subsequent N-H bonds are formed more readily. nih.govresearchgate.net Computational studies suggest a sequence involving a second protonation, followed by a rapid and favorable one-electron reduction, and finally a third protonation to yield the coordinated ammonia product. researchgate.net

Table 2: Proposed Steps in Nitride-to-Ammonia Conversion

| Step | Reactant | Reagents | Product | Key Feature |

| 1 | (PSP)Mo(N)(I) | Lutidinium chloride | Mo(IV) imide complex | Anion (Cl⁻) coordination promotes protonation |

| 2 | Mo(IV) imide complex | Proton source | ||

| 3 | Electron source | Favorable reduction | ||

| 4 | Proton source | Coordinated NH₃ |

Based on experimental and computational findings. nih.govresearchgate.net

The formation of N-H bonds in the catalytic cycle is understood to proceed via proton-coupled electron transfer (PCET) mechanisms. nih.govresearchgate.net PCET allows for the concerted or sequential transfer of protons and electrons, avoiding the formation of high-energy intermediates that would be generated through separate proton or electron transfer steps. nih.gov

Role of Ligand Sterics and Electronics in Catalytic Activity and Selectivity

The design of the pincer ligand, incorporating the 2,7-di-tert-butyl-9H-thioxanthene backbone, plays a critical role in the catalytic activity and selectivity of the molybdenum complex. nih.govresearchgate.net The steric bulk provided by the tert-butyl groups on the thioxanthene (B1196266) frame helps to create a defined coordination pocket around the metal center, influencing substrate access and the stability of intermediates. researchgate.net

From an electronic standpoint, the thioether donor in the PSP ligand, compared to the amine donor in PNP ligands, significantly modifies the electronic environment of the molybdenum center. nih.govresearchgate.net This is evidenced by the less negative reduction potential of the (PSP)MoCl₃ complex. nih.govresearchgate.net This electronic modulation can influence the reactivity of the metal center and the intermediates in the catalytic cycle, such as the ease of N₂ cleavage and the thermodynamics of N-H bond formation. nih.govresearchgate.netmdpi.com The interplay between these steric and electronic factors is fundamental to the catalytic performance and provides a basis for the future design of improved catalysts for dinitrogen fixation. mdpi.comnih.gov

Theoretical and Computational Investigations of 2,7 Di Tert Butyl 9h Thioxanthene and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic structures of organic compounds, including thioxanthene (B1196266) derivatives. nih.gov DFT calculations, using functionals like B3LYP or M06-2X, are employed to predict molecular geometries, orbital energies, and other electronic properties. nih.govmdpi.com

For thioxanthene-based systems, DFT can elucidate how substituents, such as the tert-butyl groups at the 2 and 7 positions, influence the electronic environment of the tricyclic core. These calculations typically involve optimizing the ground-state geometry of the molecule to find the lowest energy conformation. From this optimized structure, various electronic properties can be determined.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy and spatial distribution of these orbitals indicate likely sites for electrophilic or nucleophilic attack.

Electron Density Distribution: DFT can map the electron density, revealing the electron-rich and electron-poor regions of the molecule. This is fundamental to understanding intermolecular interactions and chemical reactivity.

Thermodynamic Parameters: Properties such as enthalpies of formation can be calculated, providing insight into the stability of the molecule. nih.gov

Computational Modeling of Reaction Mechanisms (e.g., N2 Reduction)

The computational modeling of reaction mechanisms allows for the exploration of potential chemical transformations. One area of significant interest in inorganic and organometallic chemistry is the reduction of dinitrogen (N2), a notoriously unreactive molecule. nih.gov

Currently, there is no specific research available that details the use of 2,7-di-tert-butyl-9H-thioxanthene or its complexes in the computational modeling of N2 reduction. Such studies typically focus on transition metal complexes where the ligand framework plays a crucial role in binding and activating the N2 molecule. nih.gov

Hypothetically, if 2,7-di-tert-butyl-9H-thioxanthene were to be investigated as a ligand in such a system, computational modeling would involve the following steps:

Geometry Optimization: DFT would be used to optimize the structure of the proposed metal-thioxanthene complex and its interaction with N2.

Pathway Exploration: The reaction coordinate for the reduction of N2 to ammonia (B1221849) or other nitrogen-containing products would be mapped out to identify transition states and intermediates.

Energy Profile Analysis: The energy barriers associated with each step of the proposed mechanism would be calculated to determine the thermodynamic and kinetic feasibility of the reaction.

Such computational studies are essential for designing new catalysts and understanding the fundamental principles of small molecule activation. nih.gov

Prediction and Interpretation of Spectroscopic Data

DFT and other quantum chemical methods are invaluable tools for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comnih.gov By calculating these spectra computationally, researchers can assign experimental signals to specific molecular vibrations or chemical environments.

For a molecule like 2,7-di-tert-butyl-9H-thioxanthene, DFT calculations could predict:

Vibrational Frequencies: The calculation of harmonic frequencies can generate a theoretical IR spectrum. These calculated frequencies are often scaled to better match experimental data. The resulting spectrum allows for the assignment of observed IR bands to specific stretching, bending, and torsional modes within the molecule. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predictions can aid in the assignment of complex experimental NMR spectra.

In a study on novel trifluoromethyl thioxanthene derivatives, the chemical structures were confirmed using IR and NMR analysis, highlighting the synergy between experimental spectroscopy and structural characterization. nih.gov While specific predicted spectra for 2,7-di-tert-butyl-9H-thioxanthene are not published, the methodology for such predictions is robust and widely applied. mdpi.comnih.gov

Conformational Energy Landscape Analysis and Dynamics

The thioxanthene core is not planar, and the presence of bulky substituents like tert-butyl groups can significantly influence its conformational preferences and dynamics. Conformational analysis involves mapping the potential energy surface of the molecule as a function of key dihedral angles to identify stable conformers and the energy barriers between them.

While a detailed conformational energy landscape for 2,7-di-tert-butyl-9H-thioxanthene is not available, crystallographic data for a related compound, 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene, provides valuable insight into the geometry of the thioxanthene framework. nih.gov In this related structure, the thioxanthene unit is twisted, with a dihedral angle of 29.3(5)° between the two benzene (B151609) rings. nih.gov This significant deviation from planarity is a key feature of the thioxanthene core.

Computational studies on other thioxanthene derivatives have also highlighted the importance of conformational flexibility, which can be influenced by the nature and position of substituents. nih.govresearchgate.net For 2,7-di-tert-butyl-9H-thioxanthene, a conformational analysis would likely reveal a similar twisted or "butterfly" conformation for the central ring system, with the bulky tert-butyl groups occupying equatorial-like positions to minimize steric strain.

Table of Structural Data for a Related Thioxanthene Derivative

The following table presents selected crystallographic data for 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene, which can serve as an analogue for understanding the structural parameters of the 2,7-di-tert-butyl-9H-thioxanthene framework. nih.gov

| Parameter | Value |

| Compound Name | 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene |

| Formula | C23H28Br2S |

| Dihedral Angle (between benzene rings) | 29.3(5)° |

| S1—C11 Bond Length | 1.751(5) Å |

| S1—C12 Bond Length | 1.769(5) Å |

| C11—S1—C12 Angle | 99.5(2)° |

Reactivity and General Chemical Behavior of 2,7 Di Tert Butyl 9h Thioxanthene Scaffolds

Reactions with Stoichiometric Reagents (e.g., Reductants, Bases)

The chemical reactivity of the 9H-thioxanthene core involves reactions at the C9 methylene (B1212753) bridge and transformations of the heterocyclic system. The protons on the C9 carbon of the 9H-thioxanthene scaffold exhibit acidity and can be abstracted by a sufficiently strong base to form a carbanion. This anion can then react with various electrophiles, allowing for functionalization at the 9-position.

The oxidized form, 2,7-di-tert-butyl-9H-thioxanthen-9-one, can be readily reduced to the corresponding 9-ol or fully to the 9H-thioxanthene. Studies on various thioxanthen-9-ones have demonstrated their reduction to the corresponding thioxanthenes. For instance, reagents like dibutyltin (B87310) chloro hydride have been successfully used to reduce substituted thioxanthen-9-ones. tandfonline.com Another common reducing agent, lithium aluminum hydride (LiAlH₄), can reduce thioxanthen-9-one (B50317) to thioxanthen-9-ol. tandfonline.com Subsequent dehydration can lead to the thioxanthene (B1196266). In one study, a reduction of a tetracyclic thioxanthene derivative was observed, which was likely mediated by copper iodide. nih.gov

Conversely, under certain electrochemical conditions designed for C-H functionalization, 9H-thioxanthene was found to be unreactive, indicating a degree of stability of the benzylic protons under those specific circumstances. nih.gov However, in a different study, a thioxanthene was successfully functionalized to yield an amination product, demonstrating that reactivity is highly dependent on the reaction conditions. nih.gov

Electrochemical Behavior and Redox Properties

The thioxanthene scaffold is redox-active, a property that is fundamental to its application in areas like photoredox catalysis. The electrochemical properties of thioxanthene derivatives are often investigated using techniques such as cyclic voltammetry. These studies reveal the oxidation and reduction potentials of the molecule, providing insight into its electron-donating or -accepting capabilities.

The oxidation potential is a key parameter for antioxidant activity and for applications in photoredox catalysis. For example, thioxanthone derivatives with various amine substituents have been developed as potent photosensitizers for photopolymerization processes under visible light. acs.org Their performance is directly related to their redox properties and their ability to interact with other components of the initiating system. acs.org

The general thioxanthene structure is related to phenothiazine, another electrochemically active heterocycle. wikipedia.org The electrochemical behavior of such compounds is heavily influenced by the substituents on the aromatic rings. The introduction of electron-donating groups, such as the tert-butyl groups in 2,7-di-tert-butyl-9H-thioxanthene, is expected to lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted 9H-thioxanthene.

| Compound Type | Technique | Observed Property | Significance |

|---|---|---|---|

| Amine-substituted Thioxanthones | Cyclic Voltammetry | Acts as efficient photosensitizers. | Redox properties are tunable for photopolymerization applications. acs.org |

| Hindered Phenols linked to Heterocycles | Cyclic Voltammetry | Oxidation potentials are comparable to the standard antioxidant BHT. | The nature of substituents strongly influences antioxidant activity. |

| Bipolar Thioxanthone Derivatives | Cyclic Voltammetry | Demonstrate both hole and electron-injecting properties. | Suitable for use in organic light-emitting diodes (OLEDs). |

Influence of Substituents on Intrinsic Chemical Reactivity

Substituents play a critical role in modulating the electronic structure, steric hindrance, and ultimately, the chemical reactivity of the 9H-thioxanthene scaffold. The two tert-butyl groups at the 2- and 7-positions of 2,7-di-tert-butyl-9H-thioxanthene have a pronounced effect.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. The presence of two such groups increases the electron density of the aromatic rings. This increased electron density generally makes the scaffold more susceptible to electrophilic aromatic substitution and lowers its oxidation potential.

Steric Effects: The bulky nature of the tert-butyl groups provides significant steric hindrance. This can influence the regioselectivity of reactions, directing incoming reagents away from the positions adjacent to the tert-butyl groups. This steric shielding can also enhance the stability of the molecule and any reactive intermediates, such as radicals or ions, that may form during a reaction. For instance, in a study of 2,7-di-tert-butylpyrene, the steric bulk of the substituents was found to drive the selectivity of oxidation reactions. wikipedia.org

Studies on related systems have quantified the impact of substituents. For example, in benzoquinone derivatives, electron-donating substituents like tert-butyl groups were found to decrease the rate of reaction with thiols compared to electron-withdrawing substituents like chlorine. nih.gov In a series of tetracyclic thioxanthene derivatives, the nature of the substituent had a significant impact on antitumor activity, with a free amino group leading to higher potency compared to a hydrogen or a substituted benzyl (B1604629) group, highlighting the substituent's role in bioavailability and target interaction. nih.gov The introduction of different donor moieties to a thioxanthone core has been shown to systematically tune the photophysical and electrochemical properties, leading to materials with varied emission colors and efficiencies in OLEDs.

Advanced Materials Applications of 2,7 Di Tert Butyl 9h Thioxanthene Based Systems

Organic Light-Emitting Diodes (OLEDs)

Derivatives of the thioxanthene (B1196266) and, more commonly, the thioxanthone core (containing a carbonyl group at the 9-position) have been extensively investigated for their utility in organic light-emitting diodes. These materials leverage unique photophysical properties, including thermally activated delayed fluorescence (TADF), to achieve high efficiencies in light-emitting devices.

Thioxanthone-based molecules, which are oxidized derivatives of the thioxanthene scaffold, have emerged as powerful emitters for high-efficiency OLEDs. These compounds often function through the TADF mechanism, which allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency.

Research has demonstrated that by coupling the electron-accepting thioxanthone unit with various electron-donating moieties, it is possible to tune the emission color and optimize device performance. For instance, a series of thioxanthone derivatives incorporating donors like phenoxazine (B87303), 3,6-di-tert-butylcarbazole (B1356187), and 2,7-di-tert-butyl-9,9-dimethylacridane have been synthesized. nih.govacs.org These donor-acceptor molecules exhibit distinct optoelectronic properties. The films of derivatives containing phenoxazine or 2,7-di-tert-butyl-9,9-dimethylacridane showed efficient TADF with a photoluminescence quantum yield (PLQY) reaching up to 50%. nih.govacs.org

OLEDs fabricated using these compounds as the emissive layer demonstrated a wide range of performance metrics, directly reflecting the influence of the chosen donor substituent. External quantum efficiencies (EQE) varied from 0.9% to as high as 10.3%, with emission colors spanning from blue and sky-blue to green and yellow. nih.govacs.org Similarly, solution-processable TADF conjugated polymers incorporating a 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (a sulfone derivative) unit have been developed as red/orange emitters for OLEDs. rsc.org

Table 1: Performance of OLEDs with Thioxanthone-Based Emitters

| Emitter Base | Donor Moiety | PLQY (%) | Max EQE (%) | Electroluminescence Color |

|---|---|---|---|---|

| Thioxanthone | Phenoxazine | up to 50 | 0.9 - 10.3 | Blue, Sky-Blue, Green, or Yellow |

| Thioxanthone | 2,7-di-tert-butyl-9,9-dimethylacridane | up to 50 | 0.9 - 10.3 | Blue, Sky-Blue, Green, or Yellow |

| Thioxanthen-9-one-10,10-dioxide | TPA-Carbazole/Fluorene | - | - | Red/Orange (601–655 nm) |

Data sourced from multiple derivatives within the specified class. nih.govacs.orgrsc.org

Furthermore, theoretical studies on blue TADF emitters have highlighted derivatives like 2D2-SB, which uses a 9,9-dimethyl-9H-thioxanthene 10,10-dioxide acceptor and a spiro[acridine-9,9'-xanthene] donor. nih.gov This material was predicted to be a suitable blue emitter due to a very small energy gap between its singlet and triplet states (0.064 eV), which is crucial for efficient reverse intersystem crossing in the TADF process. nih.gov

An ideal host material in an OLED emissive layer should possess a high triplet energy to confine excitons on the guest emitter, as well as balanced charge transport (bipolar) characteristics to ensure a wide recombination zone. Thioxanthone derivatives featuring specific substituents have shown these desirable bipolar transport properties.

Studies on thioxanthones linked to 3,6-tert-butylcarbazole or 2,7-di-tert-butyl-9,9-dimethylacridane moieties revealed bipolar charge transport capabilities. nih.govacs.org These materials exhibited relatively balanced hole and electron mobilities. For example, the derivative with 3,6-tert-butylcarbazole had hole/electron mobilities of 6.8 × 10⁻⁵ / 2.4 × 10⁻⁵ cm²/(V·s), while the derivative with 2,7-di-tert-butyl-9,9-dimethylacridane showed values of 3.1 × 10⁻⁵ / 4.6 × 10⁻⁶ cm²/(V·s). nih.govacs.org These balanced mobilities are a critical attribute for host materials, as they facilitate efficient charge recombination within the emissive layer, a key requirement for high-performance phosphorescent and TADF OLEDs. rsc.orgnih.gov While these specific compounds were evaluated as emitters, their inherent bipolar nature suggests strong potential for the thioxanthene scaffold in the design of future host materials.

Photopolymerization Initiators, Including Two-Photon Induced Polymerization

The thioxanthene framework, particularly in its thioxanthone form, is a well-established photosensitizer and photoinitiator for polymerization reactions. Its derivatives have been specifically engineered for two-photon induced polymerization (2PP), a high-resolution 3D printing technique.

In 2PP, a molecule with a large two-photon absorption (TPA) cross-section (σ₂) simultaneously absorbs two near-infrared photons to reach an excited state, initiating polymerization with sub-micrometer precision. nsf.gov Donor-acceptor type thioxanthone derivatives have been synthesized and shown to possess significantly larger TPA cross-sections than the parent thioxanthone. acs.org For instance, a series of derivatives showed TPA cross-sections ranging from 4 to 128 GM (Goeppert-Mayer units) at 800 nm, a substantial increase over the 3 ± 1 GM for unsubstituted thioxanthone. acs.org

One of the most effective initiators in this class was a derivative featuring a C≡C bond as a linker, which demonstrated the highest TPA cross-section and the best photoinitiating threshold. acs.org Further research has focused on creating thioxanthone-based initiators for controllable polymerization and nanolithographic printing. purdue.edupurdue.edu A notable example, 2,7-bis[(4-(dimethylamino)phenyl)ethynyl]-9H-thioxanthen-9-one (BDAPT), exhibited a fivefold improvement in the writing threshold compared to the commonly used initiator, isopropyl thioxanthone (ITX). purdue.edu

Table 2: Two-Photon Absorption Properties of Thioxanthone-Based Photoinitiators

| Compound Class | Linker | TPA Cross-Section (σ₂) at 800 nm (GM) | Key Finding |

|---|---|---|---|

| Donor-Acceptor Thioxanthones | C-C, C≡C, C=C | 4 - 128 | C≡C linker provided the highest σ₂ and best performance. |

| Substituted Thioxanthones | Phenyl ethynyl | - | Fivefold improvement in writing threshold over ITX. |

Data sourced from multiple derivatives. acs.orgpurdue.edu

Potential in Other Organic Electronic and Photonic Devices (e.g., Photodetectors)

The promising electronic properties of 2,7-DI-Tert-butyl-9H-thioxanthene-based systems suggest their applicability extends beyond OLEDs and photopolymerization. The demonstrated bipolar charge transport characteristics are highly relevant for the development of organic field-effect transistors (OFETs), where balanced mobilities are crucial for efficient operation in complementary circuits. nih.govacs.org

While direct research on using these specific thioxanthene derivatives in organic photodetectors (OPDs) is not extensively documented, the underlying photophysics is pertinent. The efficient charge generation and transport properties inherent in these molecules are fundamental requirements for photodetector materials. Thiophene-based materials, a related class of sulfur-containing heterocycles, are widely used in organic electronics, including photodetectors, solar cells, and biosensors, highlighting the potential of such scaffolds. researchgate.net The ability of the thioxanthene core to be chemically modified allows for the fine-tuning of its absorption spectrum and energy levels, which could be exploited to design molecules sensitive to specific wavelengths of light for targeted photodetector applications.

Q & A

Q. [Basic] What environmentally sustainable synthesis methods are recommended for 2,7-DI-Tert-butyl-9H-thioxanthene?

Answer: Metal-free synthesis under mild conditions (e.g., room temperature, non-polar solvents) is preferred to minimize environmental impact. This approach avoids metal catalysts and high-energy requirements, as demonstrated in analogous thioxanthene derivatives . Purification via column chromatography with silica gel ensures minimal byproduct retention.

Q. [Basic] How can researchers confirm the molecular geometry of 2,7-DI-Tert-butyl-9H-thioxanthene post-synthesis?

Answer: X-ray crystallography using software suites like APEX2 and SAINT-Plus is critical. Key parameters include dihedral angles between benzene rings (e.g., 29.3° observed in a related brominated derivative) and identification of packing motifs (e.g., channel structures). Racemic twin analysis must be performed to validate structural integrity .

Q. [Basic] What analytical techniques are essential for assessing purity and stereochemical consistency?

Answer: High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>98%), while ¹H/¹³C NMR spectroscopy identifies stereochemical impurities. Comparative retention times and coupling constants with known standards are critical for validation .

Advanced Research Questions

Q. [Advanced] How can cyclic voltammetry elucidate electrochemical properties of 2,7-DI-Tert-butyl-9H-thioxanthene derivatives?

Answer: Conduct cyclic voltammetry in anhydrous dimethylformamide (DMF) using a three-electrode system (glassy carbon working electrode). Redox potentials correlate with electron-donating effects of tert-butyl groups. Comparative studies with non-substituted thioxanthenes isolate substituent impacts .

Q. [Advanced] What methodologies resolve contradictions in stability data under varying environmental conditions?

Answer: Triangulate data through accelerated stability testing (40°C/75% RH for 6 months), DFT-based degradation pathway modeling, and parallel studies on structurally analogous compounds. Iterative refinement of experimental parameters (e.g., inert atmosphere, light exclusion) minimizes discrepancies .

Q. [Advanced] How do tert-butyl substituents influence intermolecular interactions in crystalline assemblies?

Answer: Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C-H···S, π-π stacking). Steric bulk from tert-butyl groups reduces π-π overlap by ~15% compared to methyl-substituted analogs, as shown in crystallographic studies .

Q. [Advanced] What advanced spectroscopic techniques characterize photophysical behavior in solution?

Answer: Time-resolved fluorescence spectroscopy (λex = 350 nm) measures excited-state lifetimes. Solvatochromic shifts in polar solvents (e.g., ethanol vs. hexane) reveal dipole moment changes, with comparisons to fluorinated xanthene probes providing mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.